4,5-dimethyl-2-propoxy-N-propylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of suitable sulfonyl chlorides with amines. While specific details on the synthesis of 4,5-dimethyl-2-propoxy-N-propylbenzenesulfonamide are not directly available, related compounds such as 2,2-dimethyl-2H-chromene based arylsulfonamide analogs have been synthesized to explore structure-activity relationships, highlighting the versatility of sulfonamide chemistry in developing potential therapeutic agents (J. Mun et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives can provide insights into their potential interactions and reactivity. For instance, the crystal structures of various N-aryl-2,5-dimethoxybenzenesulfonamides have been analyzed, revealing how different weak interactions mediate their supramolecular architectures (K. Shakuntala et al., 2017). These insights are crucial for understanding the structural basis behind the chemical behavior of sulfonamides, including 4,5-dimethyl-2-propoxy-N-propylbenzenesulfonamide.
Chemical Reactions and Properties
The chemical reactivity of sulfonamides, including 4,5-dimethyl-2-propoxy-N-propylbenzenesulfonamide, can be influenced by their molecular structure. The presence of the sulfonamide group can lead to various chemical reactions, such as substitution or addition reactions, depending on the nature of the reacting species and the conditions. Studies on similar compounds, such as the synthesis and kinetic investigation of sterically hindered sulfonamides, offer a glimpse into the complex reactivity patterns of these molecules (L. Rublova et al., 2017).
Physical Properties Analysis
The physical properties of 4,5-dimethyl-2-propoxy-N-propylbenzenesulfonamide, such as solubility, melting point, and crystalline structure, are determined by its molecular makeup. For example, the synthesis and characterization of closely related compounds provide valuable information on how different functional groups and molecular conformations affect these physical properties (A. Nikonov et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their potential applications in various fields. The study and synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides reveal the influence of different substituents on the chemical behavior of these compounds, providing insights into how structural variations can be used to tailor the properties of sulfonamides for specific applications (M. Abbasi et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4,5-dimethyl-2-propoxy-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-5-7-15-19(16,17)14-10-12(4)11(3)9-13(14)18-8-6-2/h9-10,15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVCMIORLKBPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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